

AZD6564: A Lysine Mimetic Approach to Fibrinolysis Inhibition

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Compound of Interest

Compound Name: AZD6564
Cat. No.: B15576626

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Executive Summary

AZD6564 is a novel, orally bioavailable small molecule engineered as a potent and selective inhibitor of fibrinolysis.[1] It functions as a lysine mimetic, a compound that structurally and functionally imitates the amino acid lysine, to competitively block a critical protein-protein interaction in the blood clot dissolution cascade.[1] By binding to the lysine-binding sites of plasminogen and plasmin, **AZD6564** effectively prevents their association with fibrin, thereby inhibiting the degradation of blood clots.[2] Developed as a successor to established antifibrinolytic agents like tranexamic acid (TXA), **AZD6564** demonstrates significantly improved potency, a superior selectivity profile, particularly against GABA_A receptors, and favorable pharmacokinetic properties in preclinical studies.[1] This guide details the mechanism of action, preclinical data, and key experimental methodologies related to **AZD6564**.

The Fibrinolytic Pathway and the Role of Lysine

The fibrinolytic system is a crucial physiological process responsible for the degradation of fibrin clots, ensuring the restoration of blood flow after tissue repair.[3] The pathway's central enzyme, plasmin, circulates as an inactive zymogen, plasminogen.[4] The conversion of plasminogen to plasmin is initiated by plasminogen activators, such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[5]

A key feature of this system is its localization to the site of the clot. This is mediated by specialized protein modules on plasminogen called kringle domains, which contain lysine-binding sites (LBS).[1] These sites recognize and bind to C-terminal lysine residues exposed on the surface of the fibrin mesh.[1] This interaction concentrates plasminogen on the clot, promoting efficient activation to plasmin and subsequent fibrin degradation.[1] Inhibition of this protein-protein interaction is a validated therapeutic strategy for controlling excessive bleeding. [1]

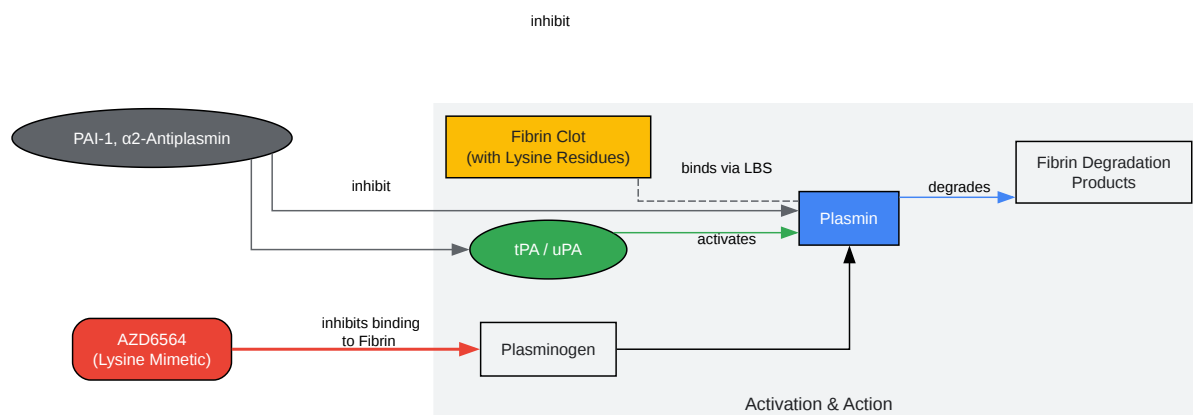


Figure 1: The Fibrinolysis Signaling Pathway

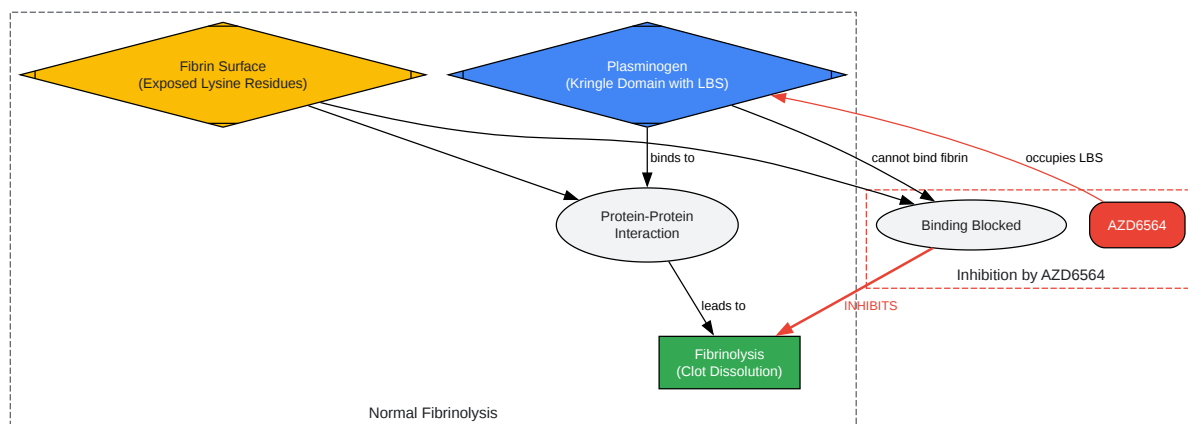


Figure 2: Mechanism of AZD6564 Action

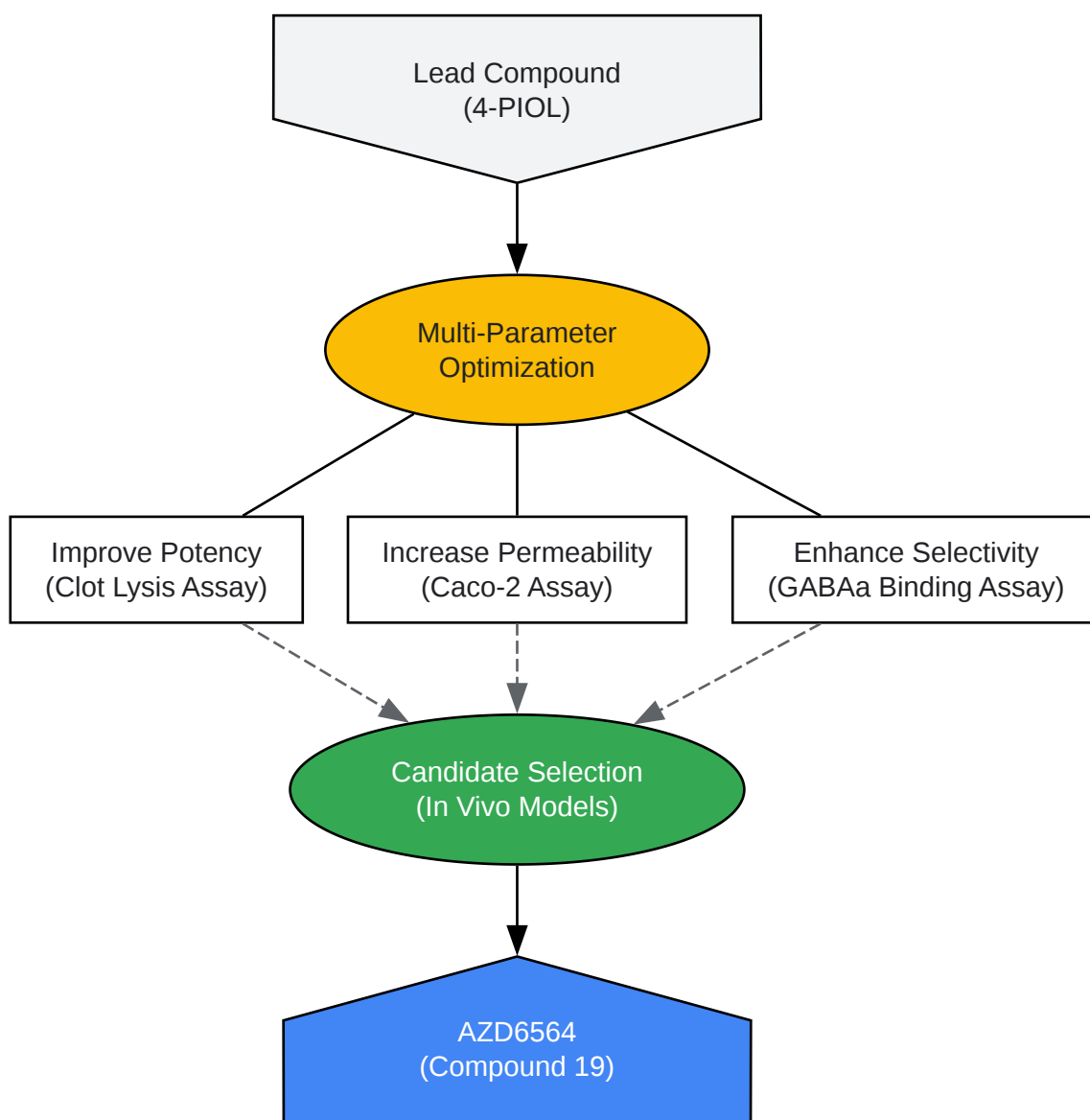


Figure 3: AZD6564 Discovery Workflow

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